Neuroprotection vs. PBR Ligands in Cortical Neurons
In a direct comparative study, ethyl apovincaminate (vinpocetine) demonstrated a broad and robust neuroprotective effect in primary cortical neurons exposed to glutamate excitotoxicity, across a 1-50 μM concentration range [1]. In contrast, the peripheral-type benzodiazepine receptor (PBR) ligands PK11195 and Ro5-4864 exhibited only marginal neuroprotection, which was only observable at high concentrations (>25 μM) [1]. This indicates a more potent and effective profile for ethyl apovincaminate under these specific cellular stress conditions.
| Evidence Dimension | Neuroprotective efficacy against glutamate excitotoxicity |
|---|---|
| Target Compound Data | Active in 1-50 μM range |
| Comparator Or Baseline | PK11195 and Ro5-4864 |
| Quantified Difference | Comparators were only slightly neuroprotective, especially in high (>25 μM) concentrations. |
| Conditions | In vitro assay on primary cortical neuronal cultures exposed to glutamate. |
Why This Matters
This direct comparison provides a clear, quantitative basis for selecting ethyl apovincaminate over other neuroprotective agents that target PBRs, demonstrating its superior potency and wider effective concentration window in a relevant disease model.
- [1] Tárnok, K., Kiss, E., Luiten, P. G. M., Nyakas, C., Tihanyi, K., Schlett, K., Eisel, U. L. M. (2008). Effects of Vinpocetine on mitochondrial function and neuroprotection in primary cortical neurons. Neurochemistry International, 53(6-8), 289-295. View Source
